![molecular formula C23H17ClN2O6 B14317866 2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate CAS No. 113802-00-9](/img/structure/B14317866.png)
2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate is a chemical compound known for its unique structure and properties It is a quinolinium derivative with a nitrophenyl group attached via an ethenyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate typically involves the reaction of 2-nitrobenzaldehyde with 1-phenylquinoline in the presence of a base to form the corresponding ethenyl derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinolinium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted quinolinium derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the quinolinium ring can interact with nucleophilic sites in biological molecules. These interactions can lead to the modulation of biological pathways and exert various effects.
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(2-Nitrophenyl)ethenyl]pyridine: Similar structure but with a pyridine ring instead of a quinolinium ring.
2-[2-(2-Nitrophenyl)ethenyl]benzene: Similar structure but with a benzene ring instead of a quinolinium ring.
Uniqueness
2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate is unique due to the presence of both a nitrophenyl group and a quinolinium ring, which confer specific electronic and steric properties. These properties make it a valuable compound for various applications in scientific research and industry.
Propiedades
Número CAS |
113802-00-9 |
|---|---|
Fórmula molecular |
C23H17ClN2O6 |
Peso molecular |
452.8 g/mol |
Nombre IUPAC |
2-[2-(2-nitrophenyl)ethenyl]-1-phenylquinolin-1-ium;perchlorate |
InChI |
InChI=1S/C23H17N2O2.ClHO4/c26-25(27)23-13-7-5-9-19(23)15-17-21-16-14-18-8-4-6-12-22(18)24(21)20-10-2-1-3-11-20;2-1(3,4)5/h1-17H;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
FTBXHZDHYFVCDI-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[N+]2=C(C=CC3=CC=CC=C32)C=CC4=CC=CC=C4[N+](=O)[O-].[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole](/img/structure/B14317783.png)
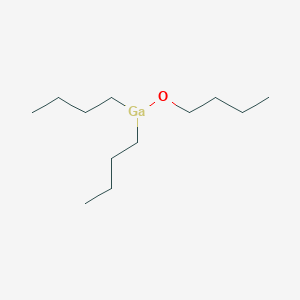
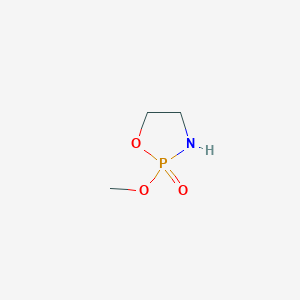
![Phenol, 2-[(2-aminoethyl)thio]-](/img/structure/B14317799.png)
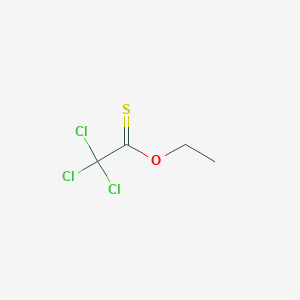
![4-(3-Hydroxypropyl)-4'-pentyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14317811.png)
![2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol](/img/structure/B14317813.png)
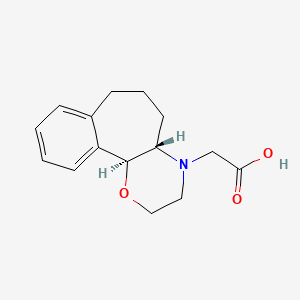
silanol](/img/structure/B14317819.png)
![1-[2-(Ethanesulfinyl)ethenyl]-1-phenylhydrazine](/img/structure/B14317842.png)
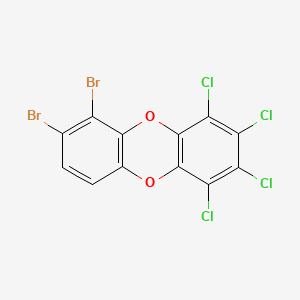
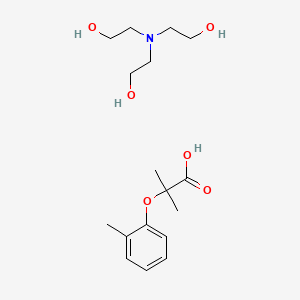
![1-[2-(Methylsulfanyl)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one](/img/structure/B14317876.png)

